molecular formula C22H25N3O6S B11247922 5-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

5-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11247922
M. Wt: 459.5 g/mol
InChI Key: OHWQEJOEJLSYCJ-UHFFFAOYSA-N
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Description

5-METHANESULFONYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that features a benzoxazepine core, a morpholine ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHANESULFONYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step often involves sulfonylation reactions using methanesulfonyl chloride.

    Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or mechanical properties.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazepines: Other compounds in this class may share similar core structures but differ in their substituents.

    Morpholine Derivatives: Compounds with a morpholine ring may exhibit similar chemical reactivity and biological activity.

Uniqueness

What sets 5-METHANESULFONYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE apart is the combination of its structural features, which may confer unique properties in terms of stability, reactivity, and biological activity.

Properties

Molecular Formula

C22H25N3O6S

Molecular Weight

459.5 g/mol

IUPAC Name

5-methylsulfonyl-N-[2-(morpholine-4-carbonyl)phenyl]-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C22H25N3O6S/c1-32(28,29)25-11-10-20(31-19-9-5-4-8-18(19)25)21(26)23-17-7-3-2-6-16(17)22(27)24-12-14-30-15-13-24/h2-9,20H,10-15H2,1H3,(H,23,26)

InChI Key

OHWQEJOEJLSYCJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(=O)N4CCOCC4

Origin of Product

United States

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